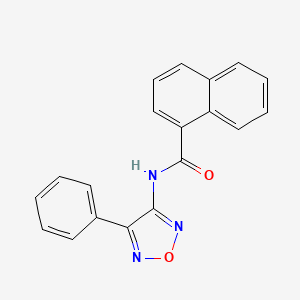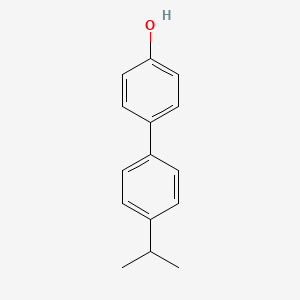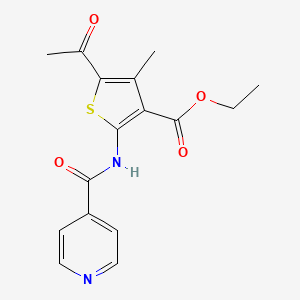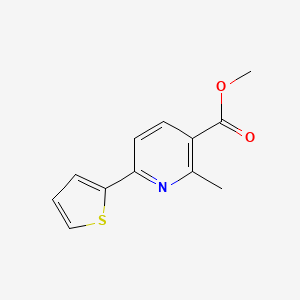![molecular formula C21H25NO6 B12125843 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- CAS No. 6630-31-5](/img/structure/B12125843.png)
2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-丁烯-1-酮,3-[(3,4-二甲氧基苯基)氨基]-1-(3,4,5-三甲氧基苯基)-,(Z)- 是一种复杂的有机化合物,以其独特的结构特性和在各个科学领域中的潜在应用而闻名。该化合物具有多个甲氧基的共轭体系,这会影响其反应性和与其他分子的相互作用。
准备方法
合成路线和反应条件
2-丁烯-1-酮,3-[(3,4-二甲氧基苯基)氨基]-1-(3,4,5-三甲氧基苯基)-,(Z)- 的合成通常涉及以下步骤:
起始原料: 合成从3,4-二甲氧基苯胺和3,4,5-三甲氧基苯甲醛开始。
缩合反应: 这些起始原料在碱(如氢氧化钠或碳酸钾)存在下发生缩合反应。该反应形成中间席夫碱。
还原: 然后使用还原剂(如硼氢化钠)还原席夫碱,以得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上。使用连续流动反应器和优化的反应条件可以提高产率和纯度。溶剂的选择和纯化步骤对于确保化合物符合工业标准至关重要。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基处,导致形成醌。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 亲电芳香取代反应可以在芳环上发生,尤其是在甲氧基的邻位和对位。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 在无水溶剂中使用硼氢化钠或氢化铝锂。
取代: 卤素(例如溴)在路易斯酸催化剂(如氯化铝)存在下。
主要产物
氧化: 形成醌和其他氧化衍生物。
还原: 形成醇和还原的芳香族化合物。
取代: 卤代芳香族化合物和其他取代的衍生物。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的构建块。其独特的结构允许进行各种修饰,使其在有机合成中具有价值。
生物学
在生物学研究中,该化合物的衍生物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学
该化合物及其衍生物正在探索其治疗潜力。它们与生物靶标相互作用的能力使其成为药物开发的候选者。
工业
在工业领域,该化合物可用于合成染料、颜料和其他特种化学品。其反应性和稳定性使其适合各种应用。
作用机理
2-丁烯-1-酮,3-[(3,4-二甲氧基苯基)氨基]-1-(3,4,5-三甲氧基苯基)-,(Z)- 的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物的甲氧基可以与活性位点形成氢键和其他相互作用,从而影响生物途径。其共轭体系允许电子离域,这会影响其反应性和结合特性。
作用机制
The mechanism of action of 2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways. Its conjugated system allows for electron delocalization, which can affect its reactivity and binding properties.
相似化合物的比较
类似化合物
4-苯基-3-丁烯-2-酮: 以其在有机合成中的应用和相似的结构特征而闻名。
3,4-二甲氧基苯乙胺: 与二甲氧基苯基基团共享,并用于各种化学应用。
独特性
2-丁烯-1-酮,3-[(3,4-二甲氧基苯基)氨基]-1-(3,4,5-三甲氧基苯基)-,(Z)- 的独特之处在于它结合了多个甲氧基和其官能团的特定排列。这种独特的结构提供了独特的反应性和在科学研究和工业中各种应用的潜力。
属性
CAS 编号 |
6630-31-5 |
|---|---|
分子式 |
C21H25NO6 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
(Z)-3-(3,4-dimethoxyanilino)-1-(3,4,5-trimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H25NO6/c1-13(22-15-7-8-17(24-2)18(12-15)25-3)9-16(23)14-10-19(26-4)21(28-6)20(11-14)27-5/h7-12,22H,1-6H3/b13-9- |
InChI 键 |
QIAFRQBGTLWABP-LCYFTJDESA-N |
手性 SMILES |
C/C(=C/C(=O)C1=CC(=C(C(=C1)OC)OC)OC)/NC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC(=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6H-pyrano[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12125775.png)
![Methyl 4-[(diphenylcarbamoyl)oxy]benzoate](/img/structure/B12125776.png)
![2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12125778.png)
![(5Z)-5-(2-bromobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12125783.png)


![2-amino-1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125813.png)




![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)
